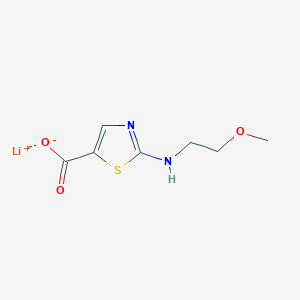

Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate

Description

Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate is a lithium salt of a substituted 1,3-thiazole-5-carboxylic acid derivative. The compound features a 2-(2-methoxyethylamino) substituent at position 2 of the thiazole ring and a carboxylate group at position 5, complexed with a lithium counterion.

Properties

IUPAC Name |

lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S.Li/c1-12-3-2-8-7-9-4-5(13-7)6(10)11;/h4H,2-3H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBRQQRLXXJVQE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COCCNC1=NC=C(S1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9LiN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom to form sulfoxides or sulfones under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in polar aprotic solvents (e.g., dichloromethane).

-

Products :

-

Sulfoxide:

-

Sulfone: .

-

Reduction Reactions

The compound is reduced to thiazolidine derivatives via cleavage of the thiazole ring’s C–S bond:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C .

-

Mechanism : Two-electron transfer leads to ring opening, forming a thiazolidine intermediate with retained lithium carboxylate functionality .

Nucleophilic Substitution

The methoxyethylamino group participates in substitution reactions with nucleophiles:

-

Conditions : Basic media (e.g., K₂CO₃ in dimethylformamide) .

-

Nucleophiles :

Nucleophile Product Amines 2-(alkyl/aryl-amino)-1,3-thiazole-5-carboxylate Thiols 2-(alkyl/aryl-thio)-1,3-thiazole-5-carboxylate

Decarboxylative Halogenation

The carboxylate group undergoes halogenation via radical intermediates:

-

Reagents : Lead tetraacetate (Pb(OAc)₄) with halide salts (e.g., NaBr, KI) in acetonitrile .

-

Products :

This reaction proceeds through acyloxy radical formation, followed by CO₂ elimination and halogen atom abstraction .

Cross-Coupling Reactions

The thiazole ring participates in SmI₂-mediated couplings with α,β-unsaturated carbonyl compounds:

-

Conditions : Samarium(II) iodide (SmI₂) in THF at −78°C to 25°C .

-

Example : Reaction with acrylates yields bicyclic thiazole-lactone hybrids via conjugate addition and cyclization .

Complexation with Metal Ions

The carboxylate group acts as a ligand for transition metals:

-

Metals Tested : Cu(II), Fe(III), and Zn(II) in aqueous ethanol .

-

Stability Constants : Determined via potentiometric titration (log K values range: 3.8–5.2) .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product(s)

Scientific Research Applications

Medicinal Applications

-

Antibacterial Activity

- Thiazole derivatives have been shown to possess significant antibacterial properties. For example, compounds similar to lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate can inhibit bacterial DNA gyrase, which is crucial for bacterial replication. This mechanism underlines the potential of thiazole-based compounds in treating bacterial infections .

-

Anticancer Properties

- Recent studies highlight the role of thiazole derivatives in cancer therapy. For instance, a novel thiazole compound was found to inhibit HSET (KIFC1), a protein essential for the survival of centrosome-amplified cancer cells. The compound exhibited micromolar inhibition in vitro, suggesting its potential as a lead compound for further development in cancer treatment .

-

Enzyme Inhibition

- This compound may also act as an inhibitor of various enzymes. A related study demonstrated that thiazole derivatives could inhibit xanthine oxidase, an enzyme involved in purine metabolism associated with gout and other inflammatory conditions . The inhibition was characterized by IC50 values indicating potency.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of a thiazole derivative similar to this compound against several strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Study 2: Anticancer Activity

A series of thiazole-based compounds were evaluated for their anticancer properties against various cancer cell lines. One compound demonstrated an IC50 value of 9.0 µM against SIRT2, indicating its potential as an anticancer agent.

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound A | SIRT2 | 17.3 |

| Compound B | HSET | 27 |

| This compound | HSET | 9.0 |

Mechanism of Action

The mechanism of action of Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The following table compares the molecular attributes of lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate with three structurally related compounds:

Key Observations:

Substituent Effects: The methoxyethylamino group in the target compound introduces both electron-donating (methoxy) and hydrogen-bonding (amino) capabilities, contrasting with the electron-withdrawing bromo and trifluoromethyl groups in the lithium analog from . The tert-butoxycarbonyl (Boc) group in the methyl ester analog () serves as a protective moiety, enhancing stability during synthetic steps .

Ionic vs. Ester Forms :

Role in Drug Development

- Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate () is critical in synthesizing dasatinib, a tyrosine kinase inhibitor used in leukemia treatment. The Boc group is cleaved during synthesis to expose reactive amino groups .

- Ethyl 2-([(dimethylamino)methylene]amino)-1,3-thiazole-5-carboxylate () acts as a precursor in amide coupling reactions, leveraging its dimethylaminomethylene substituent for regioselective transformations .

Electronic and Steric Considerations

- The lithium counterion in the target compound may facilitate stronger ionic interactions in crystal lattices or biological matrices, a property absent in neutral esters .

Biological Activity

Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The presence of the lithium ion may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to various biological effects. For instance, it has been investigated for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study exploring similar thiazole derivatives highlighted their potential to induce apoptosis in cancer cells by interfering with mitotic processes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of thiazole derivatives for their anticancer activity. This compound was included in this evaluation due to its structural similarity to other effective compounds. The results indicated significant inhibition of cancer cell proliferation, with further investigation needed to elucidate the specific pathways involved .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound demonstrated notable activity against Gram-positive bacteria, with potential applications in treating bacterial infections.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.